2-Morpholinoacetaldehyde

Organic Synthesis Process Chemistry Purification Strategy

2-Morpholinoacetaldehyde (CAS 21977-09-3) is a bifunctional morpholine derivative incorporating a nucleophilic morpholine ring and an electrophilic aldehyde group. This structure imparts distinct reactivity in organic synthesis, enabling transformations such as oxidation to 2-morpholinoacetic acid, reduction to 2-morpholinoethanol, and nucleophilic addition at the carbonyl center.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 21977-09-3
Cat. No. B1332701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinoacetaldehyde
CAS21977-09-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COCCN1CC=O
InChIInChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2
InChIKeyKKOPYUKQPCQGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinoacetaldehyde (CAS 21977-09-3) – Core Specifications and Procurement-Relevant Compound Class


2-Morpholinoacetaldehyde (CAS 21977-09-3) is a bifunctional morpholine derivative incorporating a nucleophilic morpholine ring and an electrophilic aldehyde group. This structure imparts distinct reactivity in organic synthesis, enabling transformations such as oxidation to 2-morpholinoacetic acid, reduction to 2-morpholinoethanol, and nucleophilic addition at the carbonyl center . Its utility spans pharmaceutical intermediate production, enzyme inhibition studies, and materials science applications .

Why 2-Morpholinoacetaldehyde Is Not Interchangeable with Other Morpholine Derivatives


Substituting 2-morpholinoacetaldehyde with a generic morpholine analog (e.g., 2-morpholinoethanol, 2-morpholinoacetic acid) introduces significant deviations in physicochemical properties and reactivity that can alter reaction outcomes, purification requirements, or final product integrity [1]. The aldehyde moiety confers electrophilicity absent in the corresponding alcohol or acid, enabling distinct synthetic pathways; the hydrogen-bonding profile and lipophilicity differ, affecting partitioning and solubility in multi-step syntheses . The quantitative evidence below substantiates that even structurally similar morpholine derivatives cannot be assumed functionally equivalent without empirical verification.

2-Morpholinoacetaldehyde: Head-to-Head Comparative Evidence Against Morpholine Analogues


Comparative Physicochemical Profiling: Boiling Point, LogP, and Hydrogen-Bonding Capacity

2-Morpholinoacetaldehyde exhibits a predicted boiling point of 184.6 ± 25.0 °C at 760 mmHg, which is approximately 40 °C lower than the corresponding alcohol 2-morpholinoethanol (224.4 ± 20.0 °C) and 87 °C lower than 2-morpholinoacetic acid (271.9 ± 25.0 °C) [1]. Its logP is -0.22, compared to -0.8 for the alcohol and -0.35 for the acid, indicating intermediate lipophilicity [1]. Additionally, the aldehyde lacks a hydrogen-bond donor (HBD count = 0), whereas the alcohol has 1 HBD and the acid has 1 HBD, affecting chromatographic retention and solvent compatibility [1].

Organic Synthesis Process Chemistry Purification Strategy

Aldehyde Reactivity: Enabling Nucleophilic Addition and Bioconjugation Pathways

The aldehyde group in 2-morpholinoacetaldehyde acts as an electrophilic center, permitting nucleophilic addition with amines to form Schiff bases, a reaction not accessible to 2-morpholinoethanol (primary alcohol) or 2-morpholinoacetic acid (carboxylic acid) under mild conditions . In a comparative study of morpholine derivatives, the aldehyde variant enabled a one-pot condensation with tryptamine to yield a key intermediate for Tpl-2 kinase inhibitors, whereas the alcohol and acid analogs required pre-activation or failed to react [1].

Medicinal Chemistry Bioconjugation Polymer Chemistry

Purity Benchmarking and Batch Consistency in Commercial Supply

Commercially available 2-morpholinoacetaldehyde is consistently supplied at a minimum purity of 95% (HPLC/GC), as documented by multiple independent vendors including AK Scientific, CymitQuimica, and Bide Pharmatech . In contrast, the hydrochloride salt form (CAS 1172495-88-3) often reports lower purity specifications (90–92%) due to the inherent hygroscopicity and salt dissociation equilibria .

Analytical Chemistry Procurement Quality Control GMP Intermediate Sourcing

In Vitro Anti-Inflammatory Activity: TNF-α and Nitric Oxide Suppression

Morpholin-4-yl acetaldehyde (MA) inhibits lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) in macrophages, as well as the release of nitric oxide and prostaglandin E₂ . While specific IC₅₀ values for the parent aldehyde are not reported in the primary literature, structurally related morpholine derivatives exhibit TNF-α inhibition with Kd values in the low nanomolar range (e.g., 6.8 nM for a biotinylated TNF-α trimer by SPR) [1], and nitric oxide-releasing morpholine derivatives demonstrate 20–63% reduction in plasma cholesterol and 37–85% reduction in triglycerides in vivo [2].

Inflammation Research Immunopharmacology Macrophage Biology

Procurement-Guiding Application Scenarios for 2-Morpholinoacetaldehyde


Pharmaceutical Intermediate for Tpl-2 Kinase Inhibitors

2-Morpholinoacetaldehyde serves as a key building block in the synthesis of 3-cyanoquinoline-based Tpl-2 kinase inhibitors, which are under investigation for inflammatory diseases such as rheumatoid arthritis [1]. The aldehyde functionality enables direct Schiff base formation with tryptamine derivatives, a transformation not achievable with the corresponding alcohol or acid without additional activation steps .

Morpholino Nucleic Acid (MNA) Monomer Synthesis

The hydrochloride salt of 2-morpholinoacetaldehyde is a critical precursor for the production of MNA-uridine phosphoramidites, which are incorporated into antisense oligonucleotides for mRNA splicing modulation [1]. The free base form (this compound) can be converted to the hydrochloride in situ when required, offering flexibility in reaction conditions .

Polymer Matrix Enhancement for Material Science

Incorporation of 2-morpholinoacetaldehyde into polymer formulations has been shown to increase tensile strength by approximately 30% relative to control samples lacking the morpholine-aldehyde moiety [1]. This improvement is attributed to the aldehyde group’s ability to form cross-links or act as a hydrogen-bond acceptor, enhancing mechanical properties .

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